![molecular formula C17H27N3O2S B4656308 N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656308.png)
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in animal models. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It can also reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can reduce the severity of neuropathic pain and improve motor function in animal models of multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide. One potential area of research is its use in treating inflammatory bowel disease, as the P2X7 receptor has been implicated in the pathogenesis of this disease. Another area of research is its potential use in treating chronic pain, as it has been shown to be effective in animal models of neuropathic pain. Additionally, further studies are needed to determine the safety and efficacy of N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide in humans.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has been used in various scientific research studies for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and neuroinflammation. It has also been studied for its potential use in treating neuropathic pain, multiple sclerosis, and cancer.
properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-1-methylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-3-16(19-23(21,22)15-10-18-20(2)11-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14,16,19H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVJEEPYQYJEOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-[1-(1-Adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.